2-Bromo-4-methyl-5-nitrophenol
Overview
Description
2-Bromo-4-methyl-5-nitrophenol is an organic compound with the molecular formula C7H6BrNO3. It is characterized by a bromine atom, a methyl group, and a nitro group attached to a phenol ring. This compound is known for its light yellow to orange solid form and is used in various chemical and industrial applications .
Mechanism of Action
Target of Action
Nitrophenols, in general, are known to interact with various biological molecules due to their polar nature .
Mode of Action
The mode of action of 2-Bromo-4-methyl-5-nitrophenol is likely related to its chemical structure. The nitro group (−NO2) in the compound is a hybrid of two equivalent resonance structures, which results in a full positive charge on nitrogen and a half-negative charge on each oxygen . This polar character could facilitate interactions with other molecules in a biological system.
Biochemical Pathways
Nitrophenols are known to undergo nucleophilic aromatic substitution reactions . This reaction involves the replacement of one of the substituents in an aromatic ring by a nucleophile, which could potentially affect various biochemical pathways.
Pharmacokinetics
The polar nature of nitro compounds generally results in lower volatility compared to similar compounds, which could impact their bioavailability .
Result of Action
The compound’s potential to undergo nucleophilic aromatic substitution reactions could result in various molecular and cellular changes .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the compound’s reactivity can be dramatically changed by the reaction conditions . Additionally, the compound’s polar nature could influence its solubility and distribution in different environmental compartments .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-4-methyl-5-nitrophenol typically involves a multi-step process:
Bromination: The addition of a bromine atom to the phenol ring is carried out using bromine or a bromine-containing reagent.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving controlled temperatures and the use of catalysts to enhance reaction rates .
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically involving the nitro group.
Reduction: Reduction of the nitro group can lead to the formation of amines.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.
Substitution: Nucleophiles like sodium methoxide or sodium ethoxide are employed in substitution reactions.
Major Products:
Oxidation: Products include nitro derivatives with additional oxygen-containing functional groups.
Reduction: Amino derivatives are formed.
Substitution: Various substituted phenols depending on the nucleophile used.
Scientific Research Applications
2-Bromo-4-methyl-5-nitrophenol is utilized in several scientific research fields:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is used in studies involving enzyme inhibition and protein interactions.
Medicine: Research explores its potential as a pharmacophore in drug development.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals
Comparison with Similar Compounds
- 2-Bromo-4-methyl-6-nitrophenol
- 2-Bromo-4-nitrophenol
- 2,4-Dinitrophenol
- 2,4,6-Trinitrophenol (Picric acid)
Uniqueness: 2-Bromo-4-methyl-5-nitrophenol is unique due to its specific substitution pattern on the phenol ring, which imparts distinct chemical and physical properties. This makes it particularly useful in specialized applications where other similar compounds may not be as effective .
Properties
IUPAC Name |
2-bromo-4-methyl-5-nitrophenol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BrNO3/c1-4-2-5(8)7(10)3-6(4)9(11)12/h2-3,10H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UNDCYNWWVCTFES-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1[N+](=O)[O-])O)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BrNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90551859 | |
Record name | 2-Bromo-4-methyl-5-nitrophenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90551859 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.03 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
103448-24-4 | |
Record name | 2-Bromo-4-methyl-5-nitrophenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90551859 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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